molecular formula C20H19ClN2O3S B300906 3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone

3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone

Cat. No. B300906
M. Wt: 402.9 g/mol
InChI Key: OWEARIZJSOJSBG-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone is a synthetic compound that belongs to the family of imidazolidinones. It has been found to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound inhibits the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments include its potent biological activities and relatively simple synthesis method. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone. One potential direction is to further investigate its anticancer activity and explore its potential use in cancer therapy. Another direction is to study its antimicrobial properties and develop it as a potential antimicrobial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone involves the reaction of 4-chlorophenyl isothiocyanate with 2,4-diethoxybenzaldehyde in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its biological activities. It has been found to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antimicrobial activity against a range of bacteria and fungi. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

3-(4-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-4-imidazolidinone

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19ClN2O3S/c1-3-25-16-10-5-13(18(12-16)26-4-2)11-17-19(24)23(20(27)22-17)15-8-6-14(21)7-9-15/h5-12H,3-4H2,1-2H3,(H,22,27)/b17-11-

InChI Key

OWEARIZJSOJSBG-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)OCC

SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.